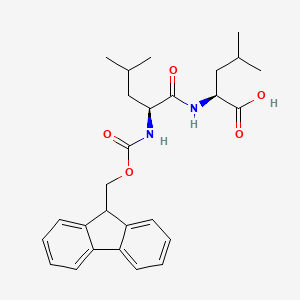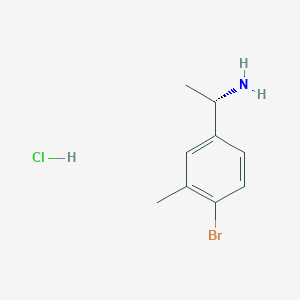
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride: is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with an amine group attached to the ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3-methylacetophenone followed by reductive amination. The process can be summarized as follows:
Bromination: 3-methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Reductive Amination: The resulting 4-bromo-3-methylacetophenone is then subjected to reductive amination using a suitable amine (e.g., ammonia or methylamine) and a reducing agent such as sodium cyanoborohydride to form the desired amine.
Formation of Hydrochloride Salt: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reagents used.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role as a neurotransmitter or neuromodulator.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the manufacture of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine hydrochloride
- (1S)-1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride
- (1S)-1-(4-iodo-3-methylphenyl)ethan-1-amine hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (1S)-1-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound suitable for specific substitution reactions.
- Applications: The specific halogen substitution can affect the compound’s pharmacological properties, making it more or less suitable for certain therapeutic applications.
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2901052.png)
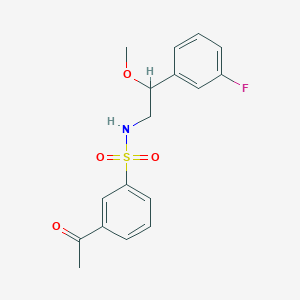
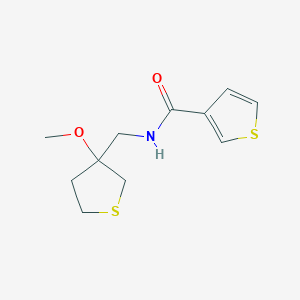
![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
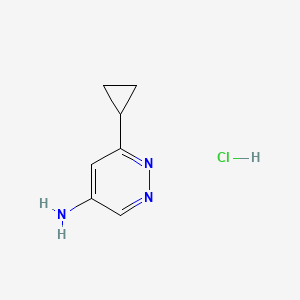
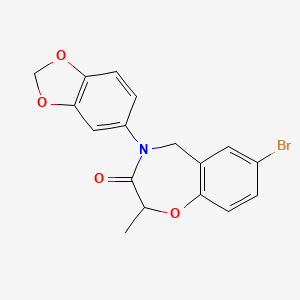
![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
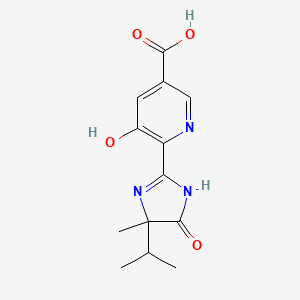
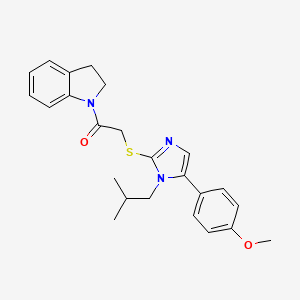
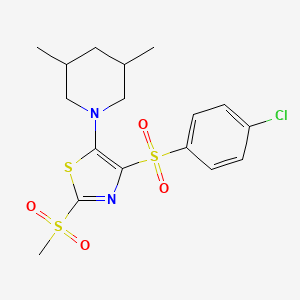
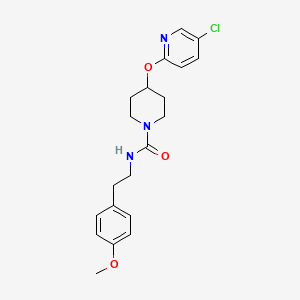
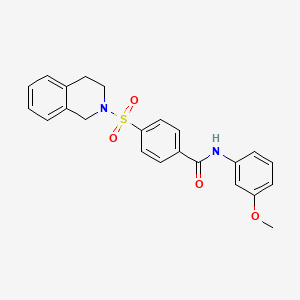
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)
